molecular formula C10H17NO2 B14748305 N-Cyclohexyl-2-oxobutanamide CAS No. 5070-30-4

N-Cyclohexyl-2-oxobutanamide

Cat. No.: B14748305
CAS No.: 5070-30-4
M. Wt: 183.25 g/mol
InChI Key: JTXQCDMMPPOHKC-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-oxobutanamide is an organic compound with the molecular formula C10H17NO2 It is a derivative of butanamide, where the amide nitrogen is substituted with a cyclohexyl group and the carbonyl group is located at the second position of the butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cyclohexyl-2-oxobutanamide can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 2-oxobutanoic acid. The reaction typically occurs under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process involves the formation of an amide bond between the amine group of cyclohexylamine and the carboxyl group of 2-oxobutanoic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can optimize the reaction conditions, ensuring consistent product quality and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-oxobutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the amide group under appropriate conditions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amides, depending on the specific reagents and conditions used.

Scientific Research Applications

N-Cyclohexyl-2-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to the active site of enzymes or altering the conformation of receptors, thereby influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-Hexyl-2-oxobutanamide: Similar in structure but with a hexyl group instead of a cyclohexyl group.

    N-Cyclohexyl-2-oxopropanamide: Similar but with a shorter carbon chain.

Uniqueness

N-Cyclohexyl-2-oxobutanamide is unique due to its specific structural features, such as the cyclohexyl group and the position of the carbonyl group

Properties

CAS No.

5070-30-4

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

N-cyclohexyl-2-oxobutanamide

InChI

InChI=1S/C10H17NO2/c1-2-9(12)10(13)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,13)

InChI Key

JTXQCDMMPPOHKC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(=O)NC1CCCCC1

Origin of Product

United States

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